molecular formula C8H17N B1287062 4-Ethyl-4-methylpiperidine CAS No. 4045-31-2

4-Ethyl-4-methylpiperidine

Cat. No. B1287062
CAS RN: 4045-31-2
M. Wt: 127.23 g/mol
InChI Key: FMPQITXSSWLMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methylpiperidine (Emp) is a cyclic organic compound belonging to the piperidine family of compounds. It is a colorless liquid with an aromatic, sweet odor. Emp is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. It is also known as this compound hydrochloride, 4-Ethyl-4-methyl-1-piperidine, this compound hydrochloride, and 4-Ethyl-4-methyl-1-piperidine hydrochloride.

Scientific Research Applications

Application in Peptide Synthesis

4-methylpiperidine has been used in solid-phase peptide synthesis (SPPS). Rodríguez et al. (2019) demonstrated the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, showing complete Fmoc removal and high purity and yield in peptide synthesis. This method also presents environmental and human safety advantages, along with cost-effectiveness (Rodríguez et al., 2019).

In Vivo Substrate for Acetylcholinesterase

Kilbourn et al. (1998) studied N-[11C]methylpiperidine esters as in vivo substrates for acetylcholinesterase in the mouse brain. They found that 4-N-[11C]Methylpiperidinyl esters are good in vivo substrates for mammalian cholinesterases. This research contributes to understanding the in vivo reactivity of piperidinyl esters toward acetylcholinesterase (Kilbourn et al., 1998).

Synthesis of Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate

Can (2012) focused on the optimization of synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate. This synthesis process, starting from (S)-1-phenylethanamine, led to significant improvements in yield, thus reducing production costs. This method is particularly important in the context of cost-effective and efficient chemical synthesis (Can, 2012).

Use in Palladium-Catalyzed Aminocarbonylation

Takács et al. (2014) explored the use of piperidines, including 4-(ethoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. Their research highlights the role of these compounds in forming carboxamides and ketocarboxamides, providing valuable insights into the chemoselectivity of these reactions (Takács et al., 2014).

Application in Reductive Amination

Senguttuvan et al. (2013) conducted research on the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, yielding products with potential applications as analgesics, neuroleptics, and antihistamines. This study contributes to the development of new pharmaceuticals (Senguttuvan et al., 2013).

Safety and Hazards

The safety information for 4-Ethyl-4-methylpiperidine hydrochloride indicates that it has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4-Ethyl-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context of the reaction . Additionally, this compound can form complexes with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is crucial for the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

properties

IUPAC Name

4-ethyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPQITXSSWLMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590737
Record name 4-Ethyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4045-31-2
Record name 4-Ethyl-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4045-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4045-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-4-methylpiperidine
Reactant of Route 2
4-Ethyl-4-methylpiperidine
Reactant of Route 3
4-Ethyl-4-methylpiperidine
Reactant of Route 4
4-Ethyl-4-methylpiperidine
Reactant of Route 5
4-Ethyl-4-methylpiperidine
Reactant of Route 6
4-Ethyl-4-methylpiperidine

Q & A

Q1: What are the key structural features of 4-Ethyl-4-methylpiperidine-2,6-dione?

A1: this compound-2,6-dione, also known as a glutarimide derivative, exhibits a distinct molecular structure. The glutarimide ring adopts an envelope conformation, with the carbon atom opposite the ring nitrogen atom significantly displaced from the plane []. The molecule also features an axial methyl group and an equatorial ethyl group positioned in a synclinal arrangement []. This specific arrangement is confirmed by the C–C–C–C torsion angle, measured at -63.3° []. Furthermore, intermolecular hydrogen bonding between the N-H and O atoms contributes to the formation of centrosymmetric dimers in its crystal structure []. These dimers are further interconnected via weaker C–H⋯O hydrogen bonds, influencing the compound's overall packing and potentially its physicochemical properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.